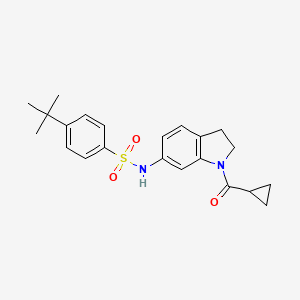

4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-22(2,3)17-7-10-19(11-8-17)28(26,27)23-18-9-6-15-12-13-24(20(15)14-18)21(25)16-4-5-16/h6-11,14,16,23H,4-5,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPKFWHVKHDVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the indolin-6-yl intermediate: This can be achieved through cyclization reactions starting from appropriate aniline derivatives.

Introduction of the cyclopropanecarbonyl group: This step might involve acylation reactions using cyclopropanecarbonyl chloride.

Sulfonamide formation: The final step could involve the reaction of the intermediate with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indolinyl moiety.

Reduction: Reduction reactions could target the sulfonamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.

Scientific Research Applications

Biological Applications

Research indicates that 4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide exhibits significant biological activities, including:

- Anticancer Activity: The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, it has demonstrated IC50 values indicating effective inhibition of proliferation in breast (MCF-7), lung (A549), and colorectal (HCT116) cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis induction |

| A549 (Lung) | 7.8 | Cell cycle arrest |

| HCT116 (Colorectal) | 6.5 | Inhibition of proliferation |

- Kinase Inhibition: The compound's structure suggests potential interactions with various kinases involved in cellular signaling pathways. Inhibition of these kinases can lead to the modulation of critical processes such as cell growth and apoptosis, making it a candidate for further development as an anticancer agent.

Synthetic Routes

The synthesis of this compound involves several steps:

- Formation of Indolin-6-yl Intermediate: This can be achieved through cyclization reactions from appropriate aniline derivatives.

- Introduction of Cyclopropanecarbonyl Group: Acylation reactions using cyclopropanecarbonyl chloride are typically employed.

- Sulfonamide Formation: The final step involves reacting the intermediate with benzenesulfonyl chloride under basic conditions.

Potential Industrial Applications

Given its unique properties, this compound may have applications beyond medicinal chemistry, including:

- Pharmaceutical Development: As a lead compound for new drug formulations targeting various diseases, particularly cancer.

- Biochemical Research: As a tool for studying enzyme interactions and cellular signaling pathways.

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of similar compounds:

- Anticancer Studies: Research has shown that related indoline derivatives exhibit significant cytotoxicity against multiple cancer cell lines, indicating a promising avenue for drug development.

- Molecular Docking Studies: These studies reveal how structural modifications to the compound can enhance its binding affinity to specific proteins or enzymes, guiding further optimization for therapeutic efficacy.

-

Comparative Analysis with Similar Compounds:

- Compounds such as sulfanilamide and indomethacin have been compared to understand the unique pharmacological properties conferred by the indoline and cyclopropanecarbonyl groups present in this sulfonamide.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Amino-N-(1-cyclopropanecarbonyl)benzenesulfonamide | Structure | Lacks tert-butyl group but retains sulfonamide functionality. |

| N-(4-methylphenyl)-benzenesulfonamide | Structure | Simpler structure; used primarily as an antibacterial agent. |

| 4-Methyl-N-cyclohexylbenzenesulfonamide | Structure | Similar sulfonamide core but different alkyl substitution pattern. |

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit bacterial growth by interfering with the synthesis of folic acid. The indolinyl and cyclopropanecarbonyl groups might interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simpler sulfonamide with antibacterial properties.

Indomethacin: An indole derivative with anti-inflammatory activity.

Cyclopropanecarboxylic acid derivatives: Known for their stability and unique reactivity.

Uniqueness

The uniqueness of 4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to simpler analogs.

Biological Activity

4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H20N2O2S

- Molecular Weight : 320.42 g/mol

- CAS Number : 1790462-38-2

The compound exhibits its biological activity primarily through the inhibition of oxidative phosphorylation (OXPHOS), a critical pathway for ATP production in cancer cells. By disrupting mitochondrial function, it can lead to decreased ATP levels and subsequent cell death, particularly in cancer cells that are dependent on aerobic metabolism for growth and survival .

Structure-Activity Relationship (SAR)

Research indicates that modifications on the indole and benzenesulfonamide moieties significantly influence the compound's potency and selectivity. For instance, the presence of the tert-butyl group enhances lipophilicity, which may improve cellular uptake .

Table 1: SAR Summary

| Modification | Effect on Activity |

|---|---|

| Tert-butyl group | Increased lipophilicity |

| Cyclopropanecarbonyl moiety | Enhanced binding affinity |

| Benzenesulfonamide scaffold | Critical for biological activity |

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies showed an IC50 value of approximately 0.58 μM in pancreatic cancer cells, indicating potent anti-cancer properties .

In Vivo Studies

In vivo studies using mouse models have further confirmed the efficacy of this compound. It was shown to significantly reduce tumor growth in xenograft models of pancreatic cancer, supporting its potential as a therapeutic agent .

Case Studies

- Pancreatic Cancer Model : A study involving a syngeneic mouse model demonstrated that treatment with the compound led to a marked decrease in tumor size compared to control groups, highlighting its potential as a single-agent therapy for pancreatic cancer .

- Cell Cycle Analysis : Research involving P388 murine leukemia cells revealed that the compound could disrupt mitosis, leading to cell cycle arrest and apoptosis in sensitive cell lines .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for characterizing 4-(tert-butyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the tert-butyl group (δ ~1.3 ppm for ), cyclopropanecarbonyl protons (δ 1.0–1.5 ppm), and sulfonamide linkages (δ 7.5–8.5 ppm for aromatic protons). Multi-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals in the indoline moiety .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] or [M-H]) and fragmentation patterns. For example, a compound with molecular formula should show a parent ion at m/z ≈ 448.19 .

- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Use C18 columns and acetonitrile/water gradients .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Key Steps :

Sulfonylation : React 1-(cyclopropanecarbonyl)indolin-6-amine with 4-(tert-butyl)benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base (0–5°C, 12–24 hours, 70–85% yield) .

Cyclopropanecarbonyl Attachment : Introduce the cyclopropane group via a Friedel-Crafts acylation or amide coupling, requiring anhydrous conditions and catalysts like HATU/DIPEA .

- Optimization :

- Solvent : Use DCM or THF for solubility.

- Catalysts : Employ Pd/C or Cu(I) for cross-coupling steps (e.g., Suzuki-Miyaura for bipyrimidine analogs) .

- Purification : Recrystallize from ethanol/water mixtures to achieve >98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC variability) for this compound?

- Methodological Answer :

- Assay Standardization :

- Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., Bosentan for endothelin receptor studies) .

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity directly .

- Data Normalization : Normalize activity to internal controls (e.g., β-actin in Western blots) and report IC values with 95% confidence intervals .

Q. What computational strategies are suitable for studying this compound’s binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., endothelin receptors). Focus on the sulfonamide’s hydrogen-bonding with Lys or Arg residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the cyclopropanecarbonyl group in hydrophobic pockets .

- QSAR Models : Develop 2D/3D-QSAR using MOE or Open3DQSAR to correlate substituent effects (e.g., tert-butyl vs. isopropyl) with activity .

Q. How can structural analogs be designed to improve metabolic stability without compromising target affinity?

- Methodological Answer :

- Bioisosteric Replacement :

- Replace the cyclopropane with a spirocyclic ring (e.g., oxetane) to enhance solubility .

- Substitute tert-butyl with trifluoromethyl for similar steric bulk but improved metabolic resistance .

- Prodrug Strategies : Introduce ester or carbamate moieties at the indoline nitrogen to delay hepatic clearance .

- In Silico ADMET Prediction : Use SwissADME or ADMETlab 2.0 to prioritize analogs with lower CYP450 inhibition and higher plasma stability .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate off-target effects using kinome-wide profiling .

- In Vivo Pharmacokinetics : Assess oral bioavailability in rodent models with LC-MS/MS quantification .

- Crystallography : Solve X-ray structures of the compound bound to its target (e.g., endothelin receptor) for rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.